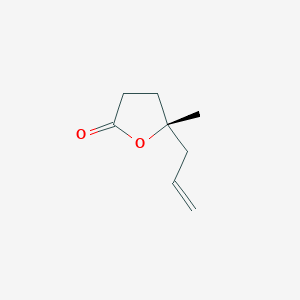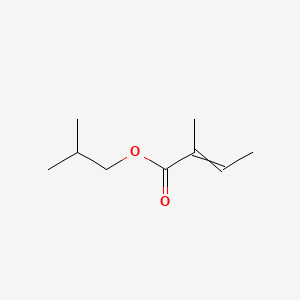
Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- is an organic compound with the molecular formula C15H22O and a molecular weight of 218.339. This compound is characterized by a cyclopentane ring substituted with a methanol group, two methyl groups, and a 4-methylphenyl group. It is a chiral molecule with specific stereochemistry denoted by (1R,2R)-configuration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methyl and 4-methylphenyl groups are introduced through alkylation reactions using suitable alkylating agents.
Addition of the Methanol Group: The methanol group is added via hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanemethanol: A simpler analog without the additional methyl and phenyl groups.
1,2-Dimethylcyclopentane: Lacks the methanol and phenyl groups.
4-Methylphenylcyclopentane: Contains the phenyl group but lacks the methanol and additional methyl groups.
Uniqueness
Cyclopentanemethanol, 1,2-dimethyl-2-(4-methylphenyl)-, (1R,2R)- is unique due to its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
740800-48-0 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
[(1R,2R)-1,2-dimethyl-2-(4-methylphenyl)cyclopentyl]methanol |
InChI |
InChI=1S/C15H22O/c1-12-5-7-13(8-6-12)15(3)10-4-9-14(15,2)11-16/h5-8,16H,4,9-11H2,1-3H3/t14-,15+/m0/s1 |
Clé InChI |
NEFGQLRTSNMYLD-LSDHHAIUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@]2(CCC[C@@]2(C)CO)C |
SMILES canonique |
CC1=CC=C(C=C1)C2(CCCC2(C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)


![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)


![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)

![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)
